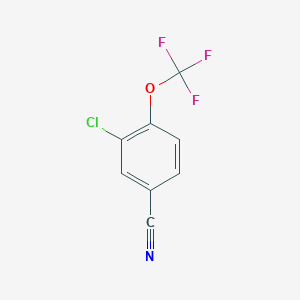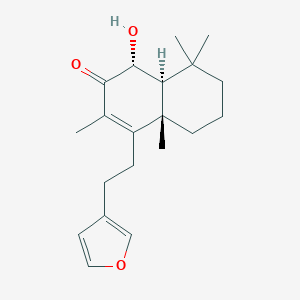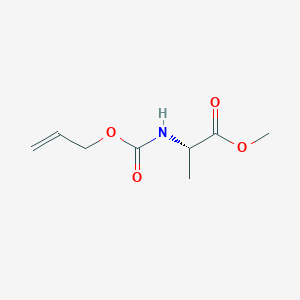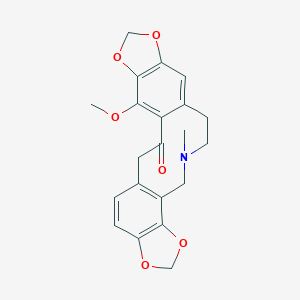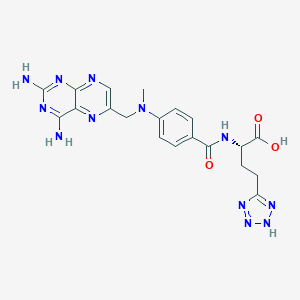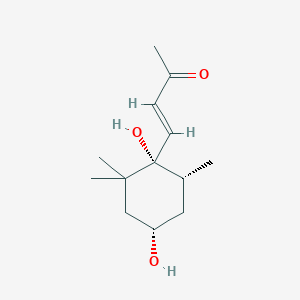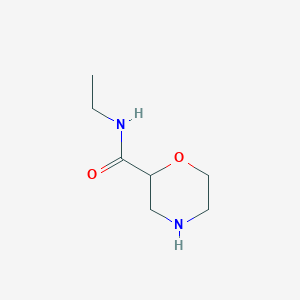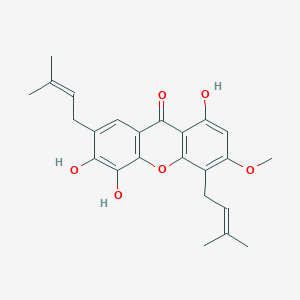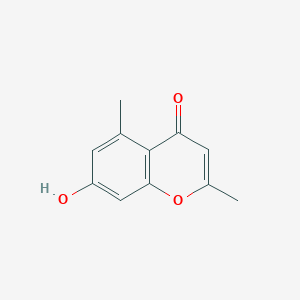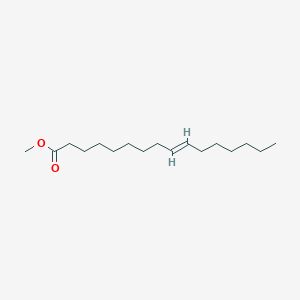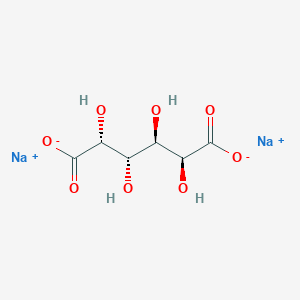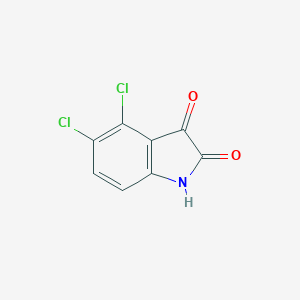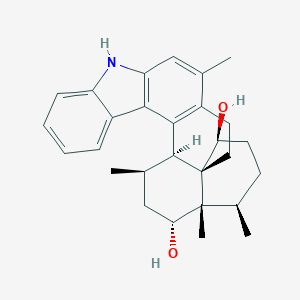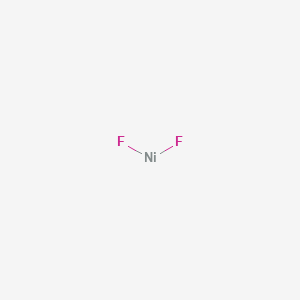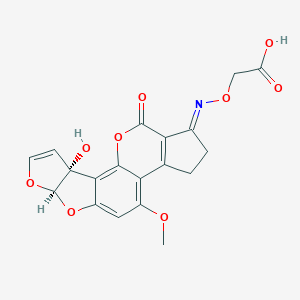
Afmocm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afmocm, also known as 4-aminofurazan-3-carboxamide, is a synthetic compound used in scientific research. It is a member of the furazan family of compounds, which are known for their diverse biological activities. Afmocm has been used in various studies due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
Afmocm has been used in a variety of scientific research applications, including the study of DNA damage and repair, the development of new cancer therapies, and the investigation of neurodegenerative diseases. Afmocm has been shown to have potential as a chemotherapeutic agent, as it can induce apoptosis in cancer cells. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may make it useful in the treatment of cancer.
Wirkmechanismus
The mechanism of action of afmocm is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Afmocm has been shown to induce ROS formation in cancer cells, leading to cell death. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may contribute to its cytotoxic effects.
Biochemische Und Physiologische Effekte
Afmocm has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that afmocm can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in DNA repair, and induce oxidative stress. In vivo studies have shown that afmocm can inhibit the growth of tumors in animal models, and may have potential as a chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Afmocm has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its potential as a chemotherapeutic agent, and its ability to inhibit the activity of enzymes involved in DNA repair. However, afmocm also has several limitations, including its potential toxicity and the need for experienced chemists to synthesize it.
Zukünftige Richtungen
There are several future directions for the study of afmocm. One potential direction is the development of new cancer therapies based on afmocm. Another potential direction is the investigation of afmocm's effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Conclusion
In conclusion, afmocm is a synthetic compound with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair. While afmocm has several advantages for lab experiments, it also has limitations and potential toxicity. Further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Synthesemethoden
Afmocm can be synthesized using a variety of methods, including the reaction of Afmocman with ethyl chloroformate, or the reaction of Afmocman with phosgene. The synthesis of afmocm typically involves the use of hazardous chemicals, and should only be performed by experienced chemists.
Eigenschaften
CAS-Nummer |
127862-46-8 |
|---|---|
Produktname |
Afmocm |
Molekularformel |
C19H15NO9 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
InChI-Schlüssel |
KDQXYCUSOMGQMS-CXHUKFPDSA-N |
Isomerische SMILES |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Kanonische SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Synonyme |
aflatoxin M1-(O-carboxymethyl)oxime AFMOCM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



